molecular formula C11H15N3S B258209 4-Methyl-2-phenylpyrazolidine-1-carbothioamide

4-Methyl-2-phenylpyrazolidine-1-carbothioamide

Cat. No. B258209
M. Wt: 221.32 g/mol
InChI Key: KPNKSXFAKMSOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenylpyrazolidine-1-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. The synthesis of MPTC is a relatively simple process, and its unique structure makes it an attractive molecule for further study.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is not fully understood, but it is believed to act as a metal chelator by binding to metal ions and preventing their interaction with other molecules. This can lead to a disruption of metal-dependent biological pathways, which can have a variety of effects on cellular function. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a metal chelator, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can affect the activity of metal-dependent enzymes and proteins, which can have downstream effects on cellular function. In cancer cells, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to induce apoptosis and inhibit cell proliferation. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its relatively simple synthesis method, which makes it accessible to researchers. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide also has a unique structure that makes it an attractive molecule for further study. However, one limitation of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the metal chelation properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be both an advantage and a limitation, as it can affect the activity of metal-dependent enzymes and proteins, but it can also lead to non-specific effects on cellular function.

Future Directions

There are many potential future directions for the study of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential use as a contrast agent for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide and its effects on cellular function. Overall, the unique properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide make it a promising molecule for further study in various fields of scientific research.

Synthesis Methods

4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be synthesized using a one-pot reaction between 4-methyl-2-phenylpyrazolidine-1-carbohydrazide and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be optimized by adjusting the reaction conditions, such as the ratio of reactants and the reaction time.

Scientific Research Applications

4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is its use as a metal chelator. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a high affinity for metals such as copper, iron, and zinc, which makes it a useful tool for studying metal-dependent enzymes and proteins. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-Methyl-2-phenylpyrazolidine-1-carbothioamide

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-methyl-2-phenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C11H15N3S/c1-9-7-13(14(8-9)11(12)15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,15)

InChI Key

KPNKSXFAKMSOKV-UHFFFAOYSA-N

SMILES

CC1CN(N(C1)C(=S)N)C2=CC=CC=C2

Canonical SMILES

CC1CN(N(C1)C(=S)N)C2=CC=CC=C2

Origin of Product

United States

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